Einecs 284-073-6
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between 1971 and 1981. Based on general EINECS classification patterns, it is likely an organic or organometallic compound with industrial applications, such as a catalyst, intermediate, or functional material. Its inclusion in EINECS implies it has undergone regulatory scrutiny for commercial use, with defined structural and safety profiles .
Properties
CAS No. |
84777-45-7 |
|---|---|
Molecular Formula |
C6H10O4.C3H8O2.C2H4O2 C11H22O8 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
acetic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
OACGLVCBQDNKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with acetic acid and propylene glycol typically involves the esterification of hexanedioic acid (adipic acid) with acetic acid and propylene glycol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the esterification process, and the resulting esters are then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of Hexanedioic acid, mixed esters with acetic acid and propylene glycol follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The use of efficient catalysts and separation techniques ensures high purity and cost-effectiveness in production.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can undergo various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their parent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the esters into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, acetic acid, and propylene glycol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the esters.
Scientific Research Applications
Hexanedioic acid, mixed esters with acetic acid and propylene glycol has several applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plastics, resins, and other materials due to its desirable chemical properties.
Mechanism of Action
The mechanism of action of Hexanedioic acid, mixed esters with acetic acid and propylene glycol involves its interaction with various molecular targets and pathways. The esters can be hydrolyzed in biological systems to release hexanedioic acid, acetic acid, and propylene glycol, which can then participate in metabolic processes. The specific pathways and targets depend on the context of its use, such as in drug formulations or industrial applications.
Comparison with Similar Compounds
Structural Analogs
Structural similarity is often assessed using computational tools like the Tanimoto index, which compares molecular fingerprints (e.g., PubChem 2D fingerprints). Compounds with ≥70% similarity are considered analogs . For example:
Key Findings :
- Isoquinoline derivatives (e.g., CAS 7159-36-6) share high structural similarity due to aromatic backbones and functional groups (-COOH).
- Organophosphates (e.g., EINECS 286-938-3) exhibit lower similarity but may overlap in bioavailability-related properties .
Physicochemical and Functional Properties
EINECS compounds are often compared using bioavailability-related properties such as logP (lipophilicity), water solubility, and topological polar surface area (TPSA). For instance:
| Property | This compound (Hypothetical) | CAS 7159-36-6 | EINECS 286-938-3 |
|---|---|---|---|
| logP | 2.1 | 1.8 | 3.5 |
| Water Solubility (mg/L) | 450 | 620 | 120 |
| TPSA (Ų) | 58 | 61 | 95 |
| Bioavailability Score | 0.55 | 0.60 | 0.35 |
Analysis :
Toxicological and Regulatory Profiles
Machine learning models (e.g., RASAR) enable read-across predictions by linking labeled compounds (e.g., REACH Annex VI) with unlabeled EINECS substances. For example:
- ERGO reference substances (28 compounds) demonstrate significant overlap with EINECS in bioavailability properties, suggesting shared metabolic pathways .
Research Implications and Gaps
- Coverage Efficiency : Small labeled datasets can predict properties for vast EINECS inventories, reducing experimental costs .
- Contradictions : Variability in similarity thresholds (e.g., 70% vs. 85% Tanimoto) may affect analog reliability .
- Data Limitations : Specific toxicological data for this compound are absent in the evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. How to conduct a systematic literature review for Einecs 284-073-6 to identify research gaps?
- Methodology :
- Step 1 : Use databases (e.g., PubMed, Scopus, Web of Science) with keywords like "this compound," "physicochemical properties," and "toxicological profiles."
- Step 2 : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure search terms and filter studies .
- Step 3 : Screen abstracts for relevance, prioritizing peer-reviewed articles and avoiding non-academic sources (e.g., ) .
- Step 4 : Map findings to identify contradictions (e.g., divergent toxicity results) and gaps (e.g., lack of mechanistic studies) .
- Output : Create a table summarizing key studies, methodologies, and unresolved questions (Example):
| Study Focus | Methodology | Key Findings | Limitations |
|---|---|---|---|
| Toxicity | In vitro assays | EC50 = X μM | No in vivo validation |
Q. What experimental design principles ensure reproducibility in studies on this compound?
- Methodology :
- Variables : Clearly define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, cytotoxicity) .
- Controls : Include positive/negative controls (e.g., solvent-only for toxicity assays) and technical replicates .
- Protocol Documentation : Use standardized formats (e.g., MIAME for microarray data) to detail equipment settings and procedural steps .
- Validation : Share raw data and code repositories (e.g., GitHub) to enable replication .
Q. What analytical techniques are validated for characterizing this compound’s physicochemical properties?
- Methodology :
- Chromatography : HPLC with UV-Vis detection for purity assessment (validate with calibration curves) .
- Spectroscopy : NMR and FT-IR for structural elucidation; compare peaks to reference libraries .
- Thermal Analysis : DSC/TGA to determine melting points and stability under varying temperatures .
- Data Presentation : Tabulate results with error margins (Example):
| Parameter | Technique | Result (Mean ± SD) |
|---|---|---|
| Purity | HPLC | 98.5% ± 0.3 |
Advanced Research Questions
Q. How to resolve contradictions in toxicity data for this compound across studies?
- Methodology :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity Testing : Vary experimental conditions (e.g., cell lines, exposure duration) to identify confounding factors .
- Mechanistic Validation : Employ transcriptomics/proteomics to confirm pathways (e.g., oxidative stress) implicated in toxicity .
- Tools : Use software like RevMan for statistical synthesis and STRING for pathway analysis .
Q. What statistical methods are suitable for dose-response analysis of this compound?
- Methodology :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/IC50 values .
- Error Analysis : Calculate 95% confidence intervals and use ANOVA to compare curves across experimental groups .
- Software : Implement in R (drc package) or GraphPad Prism .
Q. How to optimize synthetic protocols for this compound derivatives while minimizing by-products?
- Methodology :
- DoE (Design of Experiments) : Use response surface methodology to test variables (e.g., catalyst loading, temperature) .
- Analytical Monitoring : Track reaction progress via LC-MS to identify intermediates/by-products .
- Green Chemistry Metrics : Calculate atom economy and E-factor to assess sustainability .
- Output : Compare optimized vs. traditional protocols (Example):
| Protocol | Yield (%) | By-Products (mg) |
|---|---|---|
| Traditional | 65 | 120 |
| Optimized | 89 | 15 |
Methodological Frameworks
- FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance .
- PICOT : Structure hypotheses around Population, Intervention, Comparison, Outcome, and Time .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
